2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
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Overview
Description
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide is a chemical compound used in various scientific experiments. It is an imidazole derivative, a class of compounds known for their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Scientific Research Applications
Antimicrobial Properties
Imidazole derivatives often exhibit antimicrobial effects. Researchers have explored the antibacterial, antifungal, and antiviral activities of compounds containing the imidazole ring. In the case of 2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide, investigations into its ability to inhibit microbial growth could lead to novel therapeutic agents against infectious diseases .
Anti-Inflammatory Potential
Imidazole-based compounds have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, these molecules may offer therapeutic benefits in conditions such as arthritis, asthma, and inflammatory bowel diseases. Further research is needed to explore the specific anti-inflammatory effects of our compound of interest .
Anticancer Activity
Certain imidazole derivatives exhibit antitumor effects. Researchers have investigated their potential as chemotherapeutic agents. Our compound’s structure suggests it could interfere with cancer cell growth or signaling pathways. Preclinical studies are warranted to evaluate its efficacy against various cancer types .
Antioxidant Capacity
Imidazole-containing compounds often possess antioxidant properties. These molecules scavenge free radicals, protecting cells from oxidative damage. Assessing the antioxidant potential of 2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide could reveal its role in cellular health and disease prevention .
Ulcerogenic Activity
Ulcerogenic refers to the ability to induce ulcers. Some imidazole derivatives have been investigated for their ulcerogenic effects, particularly in the gastrointestinal tract. Understanding whether our compound contributes to ulcer formation or prevention is crucial for safety assessments .
Antihelmintic Properties
Imidazole-based compounds have shown promise as antiparasitic agents. Investigating the efficacy of 2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide against parasitic worms (helminths) could lead to new treatments for parasitic infections .
Mechanism of Action
Target of action
Imidazole and thiazole derivatives are known to have a broad range of biological activities. They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .
Mode of action
The mode of action of imidazole and thiazole derivatives can vary greatly depending on their specific structures and functional groups. Some work by inhibiting certain enzymes, while others might interact with cellular structures or DNA
Biochemical pathways
Imidazole and thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some might interfere with the synthesis of certain proteins or nucleic acids
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics
Result of action
The molecular and cellular effects of a compound depend on its targets and mode of action. Some imidazole and thiazole derivatives have been found to have cytotoxic effects, meaning they can kill cells
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound
properties
IUPAC Name |
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-16(19-13-4-2-1-3-5-13)12-25-17-18-10-11-20(17)14-6-8-15(9-7-14)21(23)24/h1-11H,12H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGSCVYAYDLZTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.